Methyl 1-(mercaptomethyl)cyclopropaneacetate

Description

The exact mass of the compound Methyl 1-(mercaptomethyl)cyclopropaneacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 1-(mercaptomethyl)cyclopropaneacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(mercaptomethyl)cyclopropaneacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[1-(sulfanylmethyl)cyclopropyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-9-6(8)4-7(5-10)2-3-7/h10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHLVNAWLWIHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CC1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801192074 | |

| Record name | Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152922-73-1 | |

| Record name | Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152922-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Methyl 1-(mercaptomethyl)cyclopropaneacetate: An In-depth Technical Guide for Pharmaceutical Development

Foreword: Navigating the Synthesis of a Key Montelukast Intermediate

Methyl 1-(mercaptomethyl)cyclopropaneacetate stands as a critical building block in the multi-step synthesis of Montelukast, a potent and selective leukotriene D4 receptor antagonist widely prescribed for the treatment of asthma and allergic rhinitis.[1][2][3] The structural motif of a cyclopropane ring bearing both a mercaptomethyl and an acetate group presents a unique synthetic challenge. This guide provides an in-depth exploration of a robust and frequently cited pathway for the synthesis of this key intermediate, tailored for researchers, scientists, and drug development professionals. Beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles, justifies experimental choices, and offers practical insights to ensure a reproducible and scalable synthesis.

Strategic Overview of the Synthetic Pathway

The synthesis of Methyl 1-(mercaptomethyl)cyclopropaneacetate is most commonly approached via a linear sequence starting from the readily available 1,1-cyclopropanedimethanol. The overall strategy involves the sequential functionalization of the two hydroxyl groups to introduce the requisite nitrile (a precursor to the acetate) and thiol moieties. This pathway can be conceptually divided into four principal stages:

-

Selective Monofunctionalization and Nitrile Installation: Conversion of 1,1-cyclopropanedimethanol to 1-(hydroxymethyl)cyclopropaneacetonitrile.

-

Activation of the Hydroxyl Group: Transformation of the primary alcohol in 1-(hydroxymethyl)cyclopropaneacetonitrile into a good leaving group, typically a bromide.

-

Introduction of the Thiol Group: Nucleophilic substitution of the bromide with a sulfur-containing nucleophile, followed by hydrolysis to unmask the thiol.

-

Esterification: Conversion of the resulting 1-(mercaptomethyl)cyclopropaneacetic acid to its methyl ester.

This strategic approach allows for a controlled and stepwise construction of the target molecule, with each step being well-established in the chemical literature.

Diagram of the Overall Synthetic Workflow:

Caption: Overall synthetic strategy from 1,1-cyclopropanedimethanol.

Part 1: Synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile

The journey commences with the conversion of 1,1-cyclopropanedimethanol to 1-(hydroxymethyl)cyclopropaneacetonitrile. A common and effective method involves the formation of a cyclic sulfite intermediate, which is then opened with a cyanide source.[4]

Step 1a: Formation of 1,1-Cyclopropanedimethanol Cyclic Sulfite

The diol is reacted with thionyl chloride in the presence of a base, such as triethylamine, to form the cyclic sulfite. The base is crucial to neutralize the HCl generated during the reaction.

Step 1b: Cyanide-Mediated Ring Opening

The cyclic sulfite is subsequently reacted with a cyanide salt, often in the presence of a catalytic amount of sodium iodide, to yield 1-(hydroxymethyl)cyclopropaneacetonitrile.[4] The iodide facilitates the reaction through the in situ formation of a more reactive iodo-intermediate.

Part 2: The Appel Reaction for Bromination

With 1-(hydroxymethyl)cyclopropaneacetonitrile in hand, the next critical step is the conversion of the primary hydroxyl group into a readily displaceable leaving group. The Appel reaction, utilizing triphenylphosphine and bromine, is a mild and highly effective method for this transformation.[5][6]

Mechanism of the Appel Reaction:

The reaction is initiated by the formation of a triphenylphosphine-bromine adduct, which then reacts with the alcohol to form an alkoxyphosphonium bromide. The bromide ion then acts as a nucleophile, attacking the carbon atom bearing the oxygen in an SN2 fashion, leading to the desired alkyl bromide and triphenylphosphine oxide as a byproduct.[6][7]

Diagram of the Appel Reaction Mechanism:

Caption: Mechanism of the Appel reaction for alcohol bromination.

Experimental Protocol: Synthesis of 1-(Bromomethyl)cyclopropaneacetonitrile

Materials:

-

1-(Hydroxymethyl)cyclopropaneacetonitrile

-

Triphenylphosphine (PPh₃)

-

Bromine (Br₂)

-

Acetonitrile (anhydrous)

Procedure:

-

To a stirred solution of triphenylphosphine in anhydrous acetonitrile, cooled to 0 °C under an inert atmosphere, add bromine dropwise.

-

After the addition is complete, add a solution of 1-(hydroxymethyl)cyclopropaneacetonitrile in anhydrous acetonitrile dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the reaction mixture is typically worked up by adding water and extracting with a suitable organic solvent. The organic layer is then washed, dried, and concentrated.

-

The crude product is purified, often by distillation under reduced pressure, to yield pure 1-(bromomethyl)cyclopropaneacetonitrile.[8]

Note on Byproduct Removal: A significant challenge in Appel reactions is the removal of the triphenylphosphine oxide byproduct. This can often be achieved by crystallization or by washing the crude product with a solvent in which the byproduct is sparingly soluble, such as a mixture of ether and hexanes.[9]

Part 3: Introduction of the Thiol Group and Hydrolysis

The introduction of the sulfur functionality is achieved by reacting 1-(bromomethyl)cyclopropaneacetonitrile with a suitable sulfur nucleophile. Thiourea is a preferred reagent for this transformation as it avoids the formation of sulfide byproducts that can occur when using sodium hydrosulfide.[10]

Step 3a: Formation of the Isothiuronium Salt

1-(Bromomethyl)cyclopropaneacetonitrile is reacted with thiourea in a suitable solvent, such as acetone, to form the corresponding isothiuronium salt.[5]

Step 3b: Hydrolysis to the Thiol and Carboxylic Acid

The isothiuronium salt is then hydrolyzed under basic conditions (e.g., using aqueous sodium hydroxide) to simultaneously hydrolyze the nitrile to a carboxylic acid and the isothiuronium group to a thiol. Acidification of the reaction mixture then yields 1-(mercaptomethyl)cyclopropaneacetic acid.[8]

Part 4: Fischer Esterification to the Final Product

The final step in the synthesis is the esterification of 1-(mercaptomethyl)cyclopropaneacetic acid to its methyl ester. The Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst (such as sulfuric acid), is a classic and efficient method for this conversion.[2][11][12][13]

Mechanism of Fischer Esterification:

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the methyl ester.[2]

Experimental Protocol: Synthesis of Methyl 1-(mercaptomethyl)cyclopropaneacetate

Materials:

-

1-(Mercaptomethyl)cyclopropaneacetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Dissolve 1-(mercaptomethyl)cyclopropaneacetic acid in a large excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to afford pure Methyl 1-(mercaptomethyl)cyclopropaneacetate.[14]

Summary of Quantitative Data

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | 1,1-Cyclopropanedimethanol | 1-(Hydroxymethyl)cyclopropaneacetonitrile | 1. Thionyl chloride, Et₃N; 2. NaCN, NaI | ~70-80 |

| 2 | 1-(Hydroxymethyl)cyclopropaneacetonitrile | 1-(Bromomethyl)cyclopropaneacetonitrile | PPh₃, Br₂ | ~85-95 |

| 3 | 1-(Bromomethyl)cyclopropaneacetonitrile | 1-(Mercaptomethyl)cyclopropaneacetic Acid | 1. Thiourea; 2. NaOH(aq), then H⁺ | ~80-90 |

| 4 | 1-(Mercaptomethyl)cyclopropaneacetic Acid | Methyl 1-(mercaptomethyl)cyclopropaneacetate | MeOH, H₂SO₄ | ~90-95 |

Yields are approximate and can vary based on reaction scale and optimization.

Characterization Data

Methyl 1-(mercaptomethyl)cyclopropaneacetate [15][16]

-

Molecular Formula: C₇H₁₂O₂S

-

Molecular Weight: 160.23 g/mol

-

Appearance: Colorless to light yellow liquid

-

¹H NMR (CDCl₃, representative shifts): δ ~3.7 (s, 3H, OCH₃), ~2.6 (s, 2H, CH₂S), ~1.5 (t, 1H, SH), ~0.8-1.2 (m, 4H, cyclopropane CH₂)

-

¹³C NMR (CDCl₃, representative shifts): δ ~172 (C=O), ~51 (OCH₃), ~38 (CH₂S), ~20 (cyclopropane C), ~15 (cyclopropane CH₂)

-

IR (neat, cm⁻¹): ~2950 (C-H), ~2570 (S-H), ~1740 (C=O ester)

-

GC-MS (m/z): 160 (M⁺), fragments corresponding to loss of •OCH₃, •COOCH₃, and rearrangement products.

Safety and Handling Precautions

The synthesis of Methyl 1-(mercaptomethyl)cyclopropaneacetate involves the use of several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme caution. Avoid inhalation of vapors and contact with skin and eyes. Have a solution of sodium thiosulfate readily available to neutralize any spills.[17][18][19]

-

Triphenylphosphine: Can cause skin and eye irritation. Avoid inhalation of dust.[5]

-

Thiourea: Harmful if swallowed. May cause skin irritation.

-

Sodium Methoxide: Corrosive and flammable. Reacts violently with water. Handle under anhydrous conditions.

-

Sulfuric Acid: Highly corrosive. Causes severe burns. Add slowly and carefully to other liquids.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

-

Triphenylphosphine Oxide: This byproduct of the Appel reaction can be removed by filtration. Depending on local regulations, it may be disposed of as solid chemical waste. Some methods for the recovery of triphenylphosphine from its oxide have been reported.[19]

-

Bromine-containing waste: Should be quenched with a reducing agent like sodium thiosulfate before disposal.

-

Acidic and Basic Aqueous Waste: Neutralize before disposal down the drain with copious amounts of water, in accordance with local regulations.

-

Solvent Waste: Collect in appropriately labeled containers for hazardous waste disposal.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of Methyl 1-(mercaptomethyl)cyclopropaneacetate, a key intermediate in the synthesis of Montelukast. By understanding the underlying mechanisms of each transformation and adhering to safe laboratory practices, researchers can confidently and efficiently produce this valuable compound. The provided protocols, data, and insights are intended to serve as a comprehensive resource for professionals in the field of pharmaceutical development.

References

-

National Center for Biotechnology Information. (n.d.). LCSS: Bromine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]

- Google Patents. (n.d.). CN101481389B - Method for recycling triphenyl phosphine oxide and triphenylphosphine from waste slag.

-

University of Calgary. (n.d.). Ch15 : Preparation of Thiols. Retrieved from [Link]

-

Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]

-

Chemistry Steps. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Montelukast sodium intermediate and its preparation method and application. (n.d.). Patsnap. Retrieved from [Link]

- Google Patents. (n.d.). US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof.

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(20), 13481–13488. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

-

ACS Publications. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(20), 13481–13488. [Link]

-

University of Rochester. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]

- Google Patents. (n.d.). CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof.

-

National Center for Biotechnology Information. (n.d.). Methyl 1-(mercaptomethyl)cyclopropaneacetate. PubChem Compound Summary for CID 15288152. Retrieved from [Link]

-

OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). Retrieved from [Link]

-

Watson Noke Scientific. (n.d.). Methyl 1-(Mercaptomethyl)cyclopropaneacetate CAS 152922-73-1. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001368). Retrieved from [Link]

-

Patsnap. (n.d.). Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.

-

National Center for Biotechnology Information. (n.d.). 1-(Mercaptomethyl)cyclopropaneacetic acid. PubChem Compound Summary for CID 9793825. Retrieved from [Link]

Sources

- 1. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Methyl 1-(Mercaptomethyl)cyclopropaneacetate | 152922-73-1 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Appel Reaction [organic-chemistry.org]

- 7. orgosolver.com [orgosolver.com]

- 8. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 9. Workup [chem.rochester.edu]

- 10. ehs.providence.edu [ehs.providence.edu]

- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. Fischer Esterification [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. CAS 152922-73-1: Methyl 1-(mercaptomethyl)cyclo propane ac… [cymitquimica.com]

- 16. caming.com [caming.com]

- 17. LCSS: BROMINE [web.stanford.edu]

- 18. ipo.rutgers.edu [ipo.rutgers.edu]

- 19. science.cleapss.org.uk [science.cleapss.org.uk]

A Comprehensive Technical Guide to Methyl 1-(mercaptomethyl)cyclopropaneacetate: A Key Intermediate in Modern Pharmaceutical Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 1-(mercaptomethyl)cyclopropaneacetate, hereafter referred to as MMCA, is a specialized organic compound whose significance is intrinsically linked to the synthesis of Montelukast.[1][2] Montelukast is a potent and selective leukotriene receptor antagonist widely prescribed for the management of asthma and allergic rhinitis.[1][3] The unique trifunctional structure of MMCA—featuring a strained cyclopropane ring, a nucleophilic thiol group, and a hydrolyzable methyl ester—makes it a bespoke building block for complex active pharmaceutical ingredients (APIs).[4] This guide provides an in-depth analysis of MMCA's chemical and physical properties, explores its core reactivity, details its critical role and application in the synthesis of Montelukast, outlines common synthetic routes to MMCA itself, and provides essential safety and handling protocols. The content herein is synthesized from peer-reviewed literature and patent filings to provide a robust and authoritative resource for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent chemical and toxicological evaluation. MMCA is a distinct chemical entity with the following identifiers.

Nomenclature and Identifiers

-

IUPAC Name: methyl 2-[1-(sulfanylmethyl)cyclopropyl]acetate[5]

-

Common Synonyms: METHYL 1-(MERCAPTOMETHYL)CYCLOPROPANE ACETATE, Methyl [1-(mercaptomethyl)cyclopropyl]acetate, Methyl 2-(1-(mercaptomethyl)cyclopropyl)acetate[4][6][7][8]

Molecular Structure and Functional Groups

The structure of MMCA is characterized by a 1,1-disubstituted cyclopropane ring. This arrangement is central to its utility in synthesis.

-

Cyclopropane Ring: A three-membered carbocyclic ring. The significant ring strain inherent in this moiety influences the molecule's overall conformation and stability.

-

Mercaptomethyl Group (-CH₂SH): A primary thiol group that serves as the key nucleophilic center, crucial for its coupling reactions in API synthesis.[4]

-

Methyl Acetate Group (-CH₂COOCH₃): An ester functional group that is typically hydrolyzed in the final stages of synthesis to yield the corresponding carboxylic acid of the target API.[3][9]

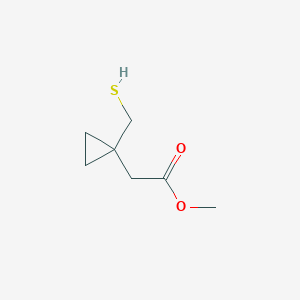

Figure 1. 2D Chemical Structure of Methyl 1-(mercaptomethyl)cyclopropaneacetate.

Figure 1. 2D Chemical Structure of Methyl 1-(mercaptomethyl)cyclopropaneacetate.

Physicochemical Properties

The physical and chemical properties of MMCA dictate its handling, reaction conditions, and purification methods. While some sources report it as a white powder, it is more commonly described as a liquid, a discrepancy that may relate to purity.[2][7]

| Property | Value | Source(s) |

| Molecular Weight | 160.23 g/mol | [1][6][7] |

| Appearance | Colourless to light yellow transparent liquid | [6][7] |

| Odor | Strong, characteristic of thiols | [7][10] |

| Boiling Point | 208.9 °C at 760 mmHg | [6][7] |

| Flash Point | 92.7 °C | [6][7] |

| Density | 1.11 g/cm³ | [6] |

| Refractive Index | 1.495 | [6] |

| pKa (predicted) | 10.41 ± 0.10 (for the thiol group) | [6] |

Reactivity and Mechanistic Insights

The synthetic utility of MMCA is derived from the distinct reactivity of its two primary functional groups, which can be addressed orthogonally.

The Nucleophilic Thiol

The sulfur atom of the mercaptomethyl group is a potent nucleophile.[4] This is the primary site of reaction in the synthesis of Montelukast, where it partakes in a nucleophilic substitution (Sₙ2) reaction, displacing a leaving group (typically a mesylate) on the coupling partner.[3][11] The pKa of the thiol group suggests that a moderately strong base is sufficient to deprotonate it to the more nucleophilic thiolate anion (RS⁻), driving the reaction to completion.

Ester Hydrolysis

The methyl ester is relatively stable under the conditions required for the S-alkylation reaction. In subsequent synthetic steps, it is readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[3] This conversion is a critical step in forming the final Montelukast acid, which is then converted to its sodium salt.[9]

Diagram 1: Key reactive pathways for MMCA in pharmaceutical synthesis.

Application in the Synthesis of Montelukast

MMCA is not a general-purpose building block but rather a highly specialized intermediate, with its primary application being the synthesis of Montelukast.[2][7][12]

Montelukast: Mechanism of Action

Montelukast functions by blocking the action of cysteinyl leukotrienes at the CysLT₁ receptor in the lungs and bronchial tubes.[13] By inhibiting these inflammatory mediators, it reduces airway inflammation, constriction, and fluid accumulation, thereby alleviating symptoms of asthma and allergies.[3][13]

Core Synthetic Workflow

The industrial synthesis of Montelukast hinges on the coupling of the MMCA-derived side chain with the quinoline-containing core structure.[3][9]

Step-by-Step Protocol Overview:

-

Thiolate Formation: MMCA is treated with a strong base, such as n-butyl lithium, to form the highly nucleophilic dilithium dianion of the corresponding carboxylic acid (after in-situ hydrolysis) or simply the thiolate of the ester. U.S. Patent 5,614,632 describes the formation of the dilithium dianion of 1-(mercaptomethyl)cyclopropaneacetic acid as a key intermediate.[3]

-

Coupling Reaction: The activated thiolate is reacted with the mesylate-activated alcohol of the quinoline side chain, 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-methanesulfonyloxypropyl)phenyl)-2-propanol.[3][9] This Sₙ2 reaction forms the thioether bond, linking the two key fragments.

-

Ester Hydrolysis: The methyl ester of the newly formed coupled product is hydrolyzed to the free carboxylic acid, yielding Montelukast acid.[3]

-

Salt Formation: The Montelukast acid is then treated with a sodium source, such as sodium hydroxide, to form the final API, Montelukast sodium, which is often isolated as a crystalline solid.[3]

Diagram 2: Synthetic pathway from MMCA to Montelukast Sodium.

Synthesis of Methyl 1-(mercaptomethyl)cyclopropaneacetate

The preparation of MMCA itself is a multi-step process, often starting from simpler, commercially available materials. Patent literature outlines several viable routes, generally involving the construction of the 1,1-disubstituted cyclopropane ring followed by the introduction of the sulfur functionality.[14][15]

Example Synthetic Protocol (Conceptualized from Patent Literature): A common strategy involves the use of cyclopropanedimethanol derivatives.[14][15]

-

Activation: Cyclopropanedimethanol is reacted with thionyl chloride to form a cyclic sulfite.[14]

-

Thiol Introduction: The cyclic sulfite undergoes ring-opening with a sulfur nucleophile like potassium thioacetate to install a protected thiol (thioacetate) and a primary alcohol.[15]

-

Hydroxyl Activation: The resulting alcohol is converted to a better leaving group, for instance, by reacting it with methanesulfonyl chloride to form a mesylate.[15]

-

Cyanation: The mesylate is displaced by a cyanide source (e.g., sodium cyanide) to introduce a nitrile group.[15]

-

Hydrolysis: Finally, the nitrile and the thioacetate are hydrolyzed under basic conditions to yield the target carboxylic acid, 1-(mercaptomethyl)cyclopropaneacetic acid.[11][15] This acid can then be esterified (e.g., using methanol under acidic conditions) to produce MMCA.

Diagram 3: A plausible synthetic route to MMCA.

Safety, Handling, and Storage

MMCA is classified as a hazardous substance and requires careful handling by trained personnel in a controlled laboratory or manufacturing environment.

| Hazard Class | GHS Statement | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [5][7] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [5] |

| Skin Irritation | H315: Causes skin irritation | [5][7] |

| Eye Irritation | H319: Causes serious eye irritation | [5][7] |

| Acute Toxicity, Inh. | H332: Harmful if inhaled | [5] |

| Resp. Tract Irrit. | H335: May cause respiratory irritation | [5] |

Recommended Procedures:

-

Handling: Always use in a well-ventilated area or a chemical fume hood.[16] Wear appropriate Personal Protective Equipment (PPE), including nitrile or neoprene gloves, chemical safety goggles, and a lab coat.[7][16] Avoid generating aerosols or mists. Use non-sparking tools to prevent ignition.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and sources of ignition.[7]

-

Disposal: Dispose of waste material through a licensed chemical waste handler in accordance with local, state, and federal regulations.[16] Do not allow the material to enter drains or waterways.[16]

Conclusion

Methyl 1-(mercaptomethyl)cyclopropaneacetate is a quintessential example of a modern pharmaceutical intermediate: a molecule designed with specific functional groups positioned to facilitate the efficient and high-yield synthesis of a single, high-value API. Its chemistry is dominated by its nucleophilic thiol and its role as a structural scaffold. A thorough understanding of its properties, reactivity, and safe handling is paramount for any organization involved in the synthesis of Montelukast or related leukotriene receptor antagonists.

References

-

LookChem. (n.d.). Cas 152922-73-1, Methyl 1-(Mercaptomethyl)cyclopropaneacetate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-(mercaptomethyl)cyclopropaneacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Watson Noke Scientific. (n.d.). Methyl 1-(Mercaptomethyl)cyclopropaneacetate CAS 152922-73-1. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). Methyl 1-(Mercaptomethyl) Cyclopropaneacetate CAS 152922-73-1. Retrieved from [Link]

-

Watson International Ltd. (n.d.). Methyl 1-(Mercaptomethyl)cyclopropaneacetate CAS 152922-73-1. Retrieved from [Link]

- Google Patents. (2009). US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof.

- Google Patents. (2007). US20070208177A1 - Novel process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof.

-

World Intellectual Property Organization. (n.d.). PCT Publication WO1997033866A1. Retrieved from [Link]

- Google Patents. (2014). CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof.

- Google Patents. (2007). US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives.

-

Patsnap. (n.d.). Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. Retrieved from [Link]

- Google Patents. (2014). CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof.

Sources

- 1. Methyl 1-(Mercaptomethyl)cyclopropaneacetate | 152922-73-1 [chemicalbook.com]

- 2. Methyl 1-(Mercaptomethyl) Cyclopropaneacetate CAS 152922-73-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 4. CAS 152922-73-1: Methyl 1-(mercaptomethyl)cyclo propane ac… [cymitquimica.com]

- 5. Methyl 1-(mercaptomethyl)cyclopropaneacetate | C7H12O2S | CID 15288152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 152922-73-1,Methyl 1-(Mercaptomethyl)cyclopropaneacetate | lookchem [lookchem.com]

- 7. caming.com [caming.com]

- 8. Methyl 1-(Mercaptomethyl) cyclopropaneacetate | CAS 152922-73-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. US20070208177A1 - Novel process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Montelukast intermediate (2-[1-(Mercaptomethyl)cyclopropyl] acetic acid) Online | Montelukast intermediate (2-[1-(Mercaptomethyl)cyclopropyl] acetic acid) Manufacturer and Suppliers [scimplify.com]

- 13. US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives - Google Patents [patents.google.com]

- 14. Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof - Google Patents [patents.google.com]

- 16. chemicalbook.com [chemicalbook.com]

"Methyl 1-(mercaptomethyl)cyclopropaneacetate" CAS number 152922-73-1

An In-Depth Technical Guide to Methyl 1-(mercaptomethyl)cyclopropaneacetate (CAS 152922-73-1): A Key Intermediate in Leukotriene Receptor Antagonist Synthesis

Introduction

Methyl 1-(mercaptomethyl)cyclopropaneacetate, identified by CAS Number 152922-73-1, is a specialized organic compound of significant interest to the pharmaceutical industry.[1][2] While a versatile building block in broader organic synthesis, its primary and most critical application is as a key intermediate in the manufacture of Montelukast.[3][4] Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist widely prescribed for the management of chronic asthma and the relief of symptoms associated with seasonal allergic rhinitis.[5][6][7]

Leukotrienes are inflammatory mediators that, upon binding to their receptors (CysLT1), trigger pathophysiological responses including bronchoconstriction, airway edema, and inflammatory cell infiltration.[8][9] By blocking this interaction, antagonists like Montelukast provide significant therapeutic benefits.[10] The unique trifunctional structure of Methyl 1-(mercaptomethyl)cyclopropaneacetate—featuring a cyclopropane ring, a nucleophilic thiol group, and a methyl ester—makes it an indispensable precursor for constructing the specific side-chain of the final active pharmaceutical ingredient (API).[11][12]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this intermediate, covering its physicochemical properties, analytical characterization, role in the synthesis of Montelukast, and essential protocols for its synthesis and safe handling.

Part 1: Physicochemical Properties and Analytical Characterization

The molecular structure of Methyl 1-(mercaptomethyl)cyclopropaneacetate dictates its chemical behavior and utility. The strained cyclopropane ring provides a rigid scaffold, while the mercaptomethyl group serves as the primary reactive center for nucleophilic substitution, and the methyl ester acts as a protected form of a carboxylic acid.[11]

Sources

- 1. caming.com [caming.com]

- 2. Methyl 1-(Mercaptomethyl)cyclopropaneacetate | 152922-73-1 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. watson-int.com [watson-int.com]

- 5. Methyl 1-(Mercaptomethyl) Cyclopropaneacetate CAS 152922-73-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Page loading... [guidechem.com]

- 7. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. litfl.com [litfl.com]

- 9. Role of leukotrienes and leukotriene receptor antagonists in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CAS 152922-73-1: Methyl 1-(mercaptomethyl)cyclo propane ac… [cymitquimica.com]

- 12. nbinno.com [nbinno.com]

Spectroscopic Characterization of Methyl 1-(mercaptomethyl)cyclopropaneacetate: A Technical Guide for Drug Development Professionals

Introduction

Methyl 1-(mercaptomethyl)cyclopropaneacetate is a pivotal, non-commercially available intermediate in the synthesis of Montelukast (Singulair®), a widely prescribed leukotriene receptor antagonist for the management of asthma and allergic rhinitis.[1] The precise structural confirmation of this intermediate is critical for ensuring the purity and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the expected spectroscopic signature of Methyl 1-(mercaptomethyl)cyclopropaneacetate, offering a predictive framework and robust experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical chemistry of this key synthetic precursor.

Molecular Structure and Predicted Spectroscopic Features

The unique structural features of Methyl 1-(mercaptomethyl)cyclopropaneacetate, including a quaternary carbon within a strained cyclopropane ring, a primary thiol, and a methyl ester, give rise to a distinct and predictable spectroscopic profile.

Caption: Molecular structure of Methyl 1-(mercaptomethyl)cyclopropaneacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this molecule. The asymmetry of the molecule will result in distinct signals for each carbon and proton environment.

The proton NMR spectrum is expected to show several key features. The cyclopropane protons will exhibit complex splitting patterns due to geminal and cis/trans couplings.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.70 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |

| ~ 2.65 | Singlet | 2H | -CH₂-COOCH₃ | Methylene protons adjacent to a carbonyl group. |

| ~ 2.55 | Doublet | 2H | -CH₂-SH | Methylene protons adjacent to the thiol group, split by the thiol proton. |

| ~ 1.40 | Triplet (t) | 1H | -SH | Thiol proton, coupling to the adjacent methylene group. |

| 0.60 - 0.80 | Multiplet | 4H | Cyclopropane CH₂ | The four protons on the cyclopropane ring will be diastereotopic and exhibit complex second-order coupling. |

The carbon NMR spectrum will provide a clear fingerprint of the carbon skeleton.

| Predicted Shift (ppm) | Carbon Assignment | Rationale |

| ~ 172 | C=O | Carbonyl carbon of the methyl ester. |

| ~ 52 | -OCH₃ | Methyl carbon of the ester. |

| ~ 40 | -CH₂-COOCH₃ | Methylene carbon adjacent to the carbonyl. |

| ~ 30 | -CH₂-SH | Methylene carbon attached to the sulfur atom. |

| ~ 20 | Quaternary C | The central, fully substituted carbon of the cyclopropane ring.[2] |

| ~ 15 | Cyclopropane CH₂ | The two equivalent methylene carbons of the cyclopropane ring. The high field shift is characteristic of strained cyclopropane rings.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy will confirm the presence of key functional groups.

| Predicted Frequency (cm⁻¹) | Vibration | Functional Group |

| ~ 2550 (weak) | S-H stretch | Thiol |

| ~ 1735 (strong) | C=O stretch | Ester |

| 2850-3000 | C-H stretch | Aliphatic |

| ~ 1160 (strong) | C-O stretch | Ester |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would likely lead to fragmentation of this molecule. The molecular ion peak is expected at m/z 160.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

To ensure high-quality, reproducible data, the following protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of Methyl 1-(mercaptomethyl)cyclopropaneacetate.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of at least 5 seconds, and 16-32 scans.

-

Process the data with an exponential window function and perform phase and baseline corrections.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-3 seconds.

-

-

2D NMR (Optional but Recommended):

-

For unambiguous assignment, acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.

-

A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum can be used to confirm the connectivity across the quaternary carbon and the ester group.

-

Caption: Workflow for NMR analysis.

Protocol 2: IR Spectroscopy

-

Sample Preparation:

-

As the compound is expected to be a liquid, a thin film method is appropriate.

-

Place a small drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Collect at least 16 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan with the clean salt plates prior to the sample scan.

-

Protocol 3: Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Infuse the sample solution directly into the ESI source.

-

Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and potentially the deprotonated molecule [M-H]⁻.

-

The accurate mass measurement of the molecular ion should be within 5 ppm of the calculated exact mass (160.0558 g/mol ).[3]

-

Conclusion

While publicly available spectroscopic data for Methyl 1-(mercaptomethyl)cyclopropaneacetate is scarce, a comprehensive analytical characterization is readily achievable through the systematic application of modern spectroscopic techniques. This guide provides a predictive framework and detailed experimental protocols that will enable researchers to confidently acquire, interpret, and validate the structure and purity of this crucial pharmaceutical intermediate. The combination of 1D and 2D NMR, supported by IR and high-resolution MS, offers a self-validating system for the unequivocal identification of Methyl 1-(mercaptomethyl)cyclopropaneacetate, thereby ensuring the integrity of the Montelukast synthesis process.

References

- Wood, G., & Kiremire, B. (1979). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes. Journal of Mass Spectrometry.

- Halama, A., et al. (n.d.). Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. Organic Process Research & Development.

- Doc Brown's Advanced Organic Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6.

- Biosynth. (n.d.). Methyl 1-(mercaptomethyl)

- ChemicalBook. (2024). Methyl 1-(Mercaptomethyl)

- CymitQuimica. (n.d.). CAS 152922-73-1: Methyl 1-(mercaptomethyl)

- LookChem. (n.d.). Cas 152922-73-1,Methyl 1-(Mercaptomethyl)

- PubChem. (n.d.). Methyl 1-(mercaptomethyl)

- RSC Publishing. (2017). Synthesis of Montelukast. Hazardous Reagent Substitution: A Pharmaceutical Perspective.

- Sciforum. (n.d.).

- TCI Chemicals. (n.d.). 1-(Mercaptomethyl)cyclopropaneacetic Acid | 162515-68-6.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Google Patents. (n.d.). AN IMPROVED METHOD FOR THE PREPARATION OF MONTELUKAST ACID SODIUM SALT IN AMORPHOUS FORM.

- Google Patents. (n.d.).

- Google Patents. (n.d.). US7858793B2 - Methyl 2-[(3S)-[3-[2E)-(7-chloro quinolin-2-yl)

- PubChem. (n.d.). Methyl 1-(mercaptomethyl)

- Google Patents. (n.d.).

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Methyl 1-(mercaptomethyl)cyclopropaneacetate | C7H12O2S | CID 15288152 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 1-(mercaptomethyl)cyclopropaneacetate" mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of Methyl 1-(mercaptomethyl)cyclopropaneacetate

Abstract

Methyl 1-(mercaptomethyl)cyclopropaneacetate is a compound recognized primarily for its application as a flavoring agent in the food industry. Its chemical structure, however, featuring a reactive thiol (mercaptan) group, a strained cyclopropane ring, and a methyl ester, suggests a potential for significant, yet unexplored, biological activity. This guide moves beyond the compound's organoleptic properties to propose a plausible mechanism of action and lays out a comprehensive, multi-stage experimental framework for its investigation. We hypothesize that Methyl 1-(mercaptomethyl)cyclopropaneacetate may function as a modulator of cellular redox states or as an inhibitor of metalloenzymes. This document provides the theoretical underpinning and detailed protocols for researchers to systematically explore its molecular interactions and validate its therapeutic potential.

Introduction and Structural Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the chemical properties of its functional groups. Methyl 1-(mercaptomethyl)cyclopropaneacetate is characterized by three key moieties:

-

Mercaptomethyl Group (-CH₂SH): The thiol group is the most reactive site on the molecule. Thiols are known to participate in a wide array of biological processes. They can undergo redox reactions, form disulfide bonds with cysteine residues in proteins, and act as potent nucleophiles. A critical function of thiols is their ability to chelate metal ions, suggesting a potential role as inhibitors of metalloenzymes.

-

Cyclopropane Ring: This highly strained three-membered ring is a unique structural feature. In medicinal chemistry, cyclopropane rings are often introduced to constrain the conformation of a molecule, potentially increasing its binding affinity and specificity for a biological target. The ring's strain can also influence the electronic properties of adjacent functional groups.

-

Methyl Ester Group (-COOCH₃): The ester group increases the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes. In the intracellular environment, esters can be hydrolyzed by cellular esterases to yield a carboxylic acid. This bioactivation can trap the molecule inside the cell and may be a prerequisite for its biological activity.

Given these features, we propose a primary hypothetical mechanism centered on the compound's ability to interact with zinc-dependent metalloenzymes, such as Matrix Metalloproteinases (MMPs).

Proposed Mechanism of Action: Inhibition of Matrix Metalloproteinases (MMPs)

We hypothesize that Methyl 1-(mercaptomethyl)cyclopropaneacetate acts as an inhibitor of MMPs. MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular disease, making them significant therapeutic targets.

The proposed inhibitory mechanism involves several key steps:

-

Cellular Uptake and Activation: The parent compound, being a methyl ester, is expected to passively diffuse across the cell membrane.

-

Intracellular Hydrolysis: Cellular esterases cleave the methyl ester, converting the molecule into its active form, 1-(mercaptomethyl)cyclopropaneacetic acid. This active metabolite, now bearing a carboxylate group, is less likely to exit the cell.

-

Enzyme Inhibition: The deprotonated thiol group (thiolate) of the active metabolite acts as a potent zinc-binding group, coordinating with the catalytic zinc ion (Zn²⁺) in the active site of MMPs. This coordination, along with potential interactions of the cyclopropane and carboxylate moieties with the enzyme's specificity pockets (S-pockets), leads to potent and potentially selective inhibition of enzymatic activity.

This proposed pathway is illustrated in the diagram below.

Caption: Proposed mechanism of action for Methyl 1-(mercaptomethyl)cyclopropaneacetate.

Experimental Validation Workflow

To rigorously test this hypothesis, a systematic, multi-stage experimental approach is required. The workflow is designed to first confirm the proposed molecular interaction and then to evaluate its cellular consequences.

Caption: Multi-stage workflow for validating the proposed mechanism of action.

Detailed Experimental Protocols

Stage 1: In Vitro Validation

4.1 Protocol: MMP-2 Inhibition Assay (Fluorogenic)

-

Objective: To determine if the compound or its hydrolyzed form can directly inhibit the catalytic activity of a representative MMP, such as MMP-2.

-

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of Methyl 1-(mercaptomethyl)cyclopropaneacetate in DMSO. Create a second stock solution that has been pre-incubated with a purified esterase (e.g., porcine liver esterase) to generate the hydrolyzed metabolite.

-

Assay Setup: In a 96-well black plate, add 50 µL of assay buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

-

Inhibitor Addition: Add 10 µL of the compound dilutions (ester or hydrolyzed form) to the wells. Include a positive control (e.g., GM6001, a known broad-spectrum MMP inhibitor) and a negative control (DMSO vehicle).

-

Enzyme Addition: Add 20 µL of activated recombinant human MMP-2 enzyme to all wells except the blank.

-

Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add 20 µL of a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes (Excitation/Emission ~325/395 nm).

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition relative to the DMSO control and calculate the IC₅₀ value by fitting the data to a dose-response curve.

-

4.2 Protocol: Isothermal Titration Calorimetry (ITC)

-

Objective: To confirm direct binding of the active metabolite to the MMP-2 catalytic domain and to determine the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

-

Methodology:

-

Sample Preparation: Dialyze the purified MMP-2 catalytic domain and the hydrolyzed compound against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 10 mM CaCl₂, pH 7.4) to minimize buffer mismatch heats.

-

ITC Setup: Load the MMP-2 protein into the sample cell of the ITC instrument and the hydrolyzed compound into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat released or absorbed.

-

Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.

-

Stage 2: Cell-Based Assays

5.1 Protocol: Gelatin Zymography

-

Objective: To assess the effect of the compound on the activity of secreted MMP-2 and MMP-9 in a cellular context.

-

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., HT-1080 fibrosarcoma cells, which secrete high levels of MMPs) in serum-free media. Treat the cells with various concentrations of Methyl 1-(mercaptomethyl)cyclopropaneacetate for 24 hours.

-

Sample Collection: Collect the conditioned media and concentrate it using centrifugal filters.

-

Electrophoresis: Run the concentrated media on a non-reducing SDS-PAGE gel co-polymerized with gelatin (1 mg/mL).

-

Enzyme Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.

-

Development: Incubate the gel overnight in a development buffer (50 mM Tris, 5 mM CaCl₂, pH 7.5) at 37°C.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then de-stain. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to enzyme activity.

-

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be organized for clear interpretation.

Table 1: Hypothetical In Vitro Inhibition Data

| Compound Form | Target | IC₅₀ (µM) | K_D (µM) |

|---|---|---|---|

| Methyl Ester | MMP-2 | > 100 | N/A |

| Hydrolyzed Metabolite | MMP-2 | 5.2 | 4.8 |

| Methyl Ester | MMP-9 | > 100 | N/A |

| Hydrolyzed Metabolite | MMP-9 | 15.8 | 14.5 |

Table 2: Hypothetical Cellular Activity Data

| Treatment | Concentration (µM) | Cell Viability (%) | Relative MMP-2 Activity (Zymography) | Cell Invasion (% of Control) |

|---|---|---|---|---|

| Vehicle (DMSO) | N/A | 100 | 100 | 100 |

| Compound | 1 | 98.5 | 85 | 88 |

| Compound | 10 | 95.2 | 45 | 41 |

| Compound | 50 | 91.8 | 15 | 12 |

Conclusion and Future Directions

This guide outlines a foundational strategy to investigate the mechanism of action of Methyl 1-(mercaptomethyl)cyclopropaneacetate. The proposed hypothesis, centered on MMP inhibition, is grounded in the molecule's chemical structure. The detailed experimental workflow provides a clear and robust path from initial in vitro validation to cell-based functional assays. Positive results from this workflow would strongly support the proposed mechanism and warrant further investigation, including selectivity profiling against other metalloenzymes, detailed kinetic studies to determine the mode of inhibition, and eventual evaluation in preclinical models of MMP-driven diseases. This systematic approach is essential to unlock the potential therapeutic value of this otherwise overlooked compound.

References

-

Methyl 1-(mercaptomethyl)cyclopropaneacetate. The Good Scents Company. [Link]

-

At-Tariq, M., Kafeel, M., & Wani, T. A. (2023). Thiol-based compounds and their therapeutic applications. Saudi Pharmaceutical Journal. [Link]

-

Talele, T. T. (2016). The "cyclopropyl group" is a privileged scaffold in medicinal chemistry. Future Medicinal Chemistry. [Link]

-

Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews. [Link]

-

Vafadari, B., Salamian, A., & Kordi, K. (2020). Matrix metalloproteinases and their inhibitors in cancer. Breast Cancer. [Link]

Unveiling the Biological Potential of Methyl 1-(mercaptomethyl)cyclopropaneacetate: A Technical Guide for Researchers

Abstract

Methyl 1-(mercaptomethyl)cyclopropaneacetate is a molecule of significant interest within the pharmaceutical landscape, primarily recognized for its crucial role as a key intermediate in the synthesis of Montelukast, a potent leukotriene receptor antagonist.[1][2] While its application in synthetic organic chemistry is well-documented, a comprehensive understanding of its intrinsic biological activity remains largely unexplored. This technical guide aims to bridge this knowledge gap by providing a thorough analysis of its potential biological functions, grounded in its chemical structure and its relationship to a clinically significant therapeutic agent. We will delve into a series of proposed experimental workflows, offering researchers, scientists, and drug development professionals a robust framework for investigating the untapped biological potential of this intriguing molecule.

Introduction: Beyond a Synthetic Intermediate

Methyl 1-(mercaptomethyl)cyclopropaneacetate (MMCA) is a cyclopropane derivative containing a reactive thiol group and a methyl ester.[3] Its molecular structure is intrinsically linked to that of Montelukast, a widely prescribed medication for the management of asthma and allergic rhinitis.[4][5] The synthesis of Montelukast involves the coupling of MMCA with a corresponding mesylate, highlighting the indispensable role of MMCA in the production of this anti-inflammatory drug.[6]

While the synthetic utility of MMCA is firmly established, its own biological activity has not been a subject of extensive research. The presence of a mercaptomethyl group, a known pharmacophore in various biologically active compounds, suggests that MMCA may possess inherent pharmacological properties.[7][8] This guide will, therefore, pivot from its established role in synthesis to a forward-looking exploration of its potential as a bioactive molecule in its own right.

Physicochemical Properties

A foundational understanding of the physicochemical properties of MMCA is essential for designing and interpreting biological assays.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂S | [9] |

| Molecular Weight | 160.23 g/mol | [9] |

| Appearance | Colorless to light yellow transparent liquid | - |

| Boiling Point | 208.9 °C at 760 mmHg | - |

| Flash Point | 92.7 °C | - |

The Rationale for Investigating Biological Activity

The impetus to explore the biological activity of MMCA stems from two key areas: its structural relationship to a known leukotriene receptor antagonist and the inherent reactivity of its thiol group.

3.1. Proximity to a Potent Anti-Inflammatory Agent

Montelukast functions by selectively targeting the cysteinyl leukotriene receptor 1 (CysLT1), thereby inhibiting the pro-inflammatory effects of leukotrienes.[10] Leukotrienes are potent lipid mediators involved in the pathophysiology of asthma and other inflammatory conditions, contributing to bronchoconstriction, eosinophil recruitment, and mucus production.[11] Given that MMCA constitutes a significant portion of the Montelukast structure, it is plausible that it may exhibit some affinity for the CysLT1 receptor or modulate inflammatory pathways through other mechanisms.

3.2. The Role of the Thiol Group

The sulfhydryl (-SH) group in MMCA is a highly reactive functional group that can participate in various biological processes. Thiols are known to be involved in redox signaling, enzyme inhibition, and metal chelation. The reactivity of this group could lead to interactions with biological macromolecules, potentially resulting in a range of cellular effects.

Proposed Experimental Workflows for Biological Characterization

To systematically investigate the biological activity of MMCA, a tiered approach is recommended, starting with broad-spectrum screening and progressing to more specific mechanistic studies.

Caption: Workflow for assessing the anti-inflammatory activity of MMCA.

Leukotriene Receptor Binding Assays

Rationale: To determine if MMCA has any affinity for the CysLT1 receptor, a competitive binding assay is necessary.

Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the human CysLT1 receptor.

-

Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled CysLT1 receptor antagonist (e.g., [³H]-Montelukast) and varying concentrations of MMCA.

-

Incubation and Filtration: Incubate the mixture to allow for binding equilibrium, then rapidly filter through a glass fiber filter to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of MMCA that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

4.3. Tier 3: Mechanistic Studies

Should the functional assays yield positive results, further investigation into the mechanism of action is warranted.

Gene Expression Analysis

Rationale: To understand the molecular pathways affected by MMCA, gene expression profiling can be performed.

Protocol: Quantitative PCR (qPCR)

-

Cell Treatment: Treat cells with MMCA at a concentration that showed anti-inflammatory effects.

-

RNA Extraction: Extract total RNA from the treated cells.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

qPCR: Perform qPCR using primers for genes involved in inflammatory pathways (e.g., NF-κB target genes, COX-2, iNOS).

-

Data Analysis: Analyze the relative gene expression levels using the ΔΔCt method.

Enzyme Inhibition Assays

Rationale: The thiol group of MMCA could potentially interact with and inhibit the activity of enzymes involved in inflammatory processes.

Protocol: Cyclooxygenase (COX) Inhibition Assay

-

Enzyme and Substrate: Use commercially available COX-1 and COX-2 enzyme preparations and arachidonic acid as the substrate.

-

Inhibition Assay: Incubate the enzymes with varying concentrations of MMCA.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Product Measurement: Measure the production of prostaglandins using a suitable method (e.g., ELISA or mass spectrometry).

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of each COX isoenzyme.

Conclusion and Future Directions

While Methyl 1-(mercaptomethyl)cyclopropaneacetate is firmly established as a vital precursor in the synthesis of Montelukast, its own biological profile remains a compelling area for future research. The experimental framework outlined in this guide provides a systematic and scientifically rigorous approach to uncovering its potential as a bioactive molecule. The presence of a reactive thiol group, coupled with its structural similarity to a potent anti-inflammatory drug, provides a strong rationale for this investigation. Should MMCA demonstrate significant biological activity, it could open new avenues for therapeutic development, either as a standalone agent or as a lead compound for further optimization. The insights gained from such studies will not only enhance our understanding of this specific molecule but also contribute to the broader field of drug discovery by highlighting the potential for synthetic intermediates to possess valuable pharmacological properties.

References

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - MDPI. (URL: [Link])

-

Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library - NIH. (URL: [Link])

-

Thiol Reactivity Analyses To Predict Mammalian Cell Cytotoxicity of Water Samples | Request PDF - ResearchGate. (URL: [Link])

-

1-(Mercaptomethyl)cyclopropaneacetic acid | C6H10O2S | CID 9793825 - PubChem. (URL: [Link])

-

Thiol Assay Kits - Biocompare. (URL: [Link])

-

Flow cytometry techniques for studying cellular thiols - PubMed. (URL: [Link])

-

Research into New Molecules with Anti-Inflammatory Activity - MDPI. (URL: [Link])

-

AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. (URL: [Link])

-

Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PubMed Central. (URL: [Link])

-

1-(Mercaptomethyl)cyclopropaneacetic acid (CAS No: 162515-68-6) API Intermediate Manufacturers - apicule. (URL: [Link])

-

The effect of thiol (A) and thioether (B) compounds on the metabolic... - ResearchGate. (URL: [Link])

-

Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate - ResearchGate. (URL: [Link])

-

montelukast intermediate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: [Link])

-

Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist - PubMed. (URL: [Link])

-

Montelukast - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

-

Montelukast | C35H36ClNO3S | CID 5281040 - PubChem - NIH. (URL: [Link])

-

Leukotriene receptor antagonists in asthma therapy - PubMed - NIH. (URL: [Link])

-

Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC - NIH. (URL: [Link])

-

Leukotriene Genetics and the Efficacy of Leukotriene-Receptor Antagonists | Respiratory Therapy. (URL: [Link])

- US7572930B2 - Process for preparing 1-(mercaptomethyl)

-

Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

-

(PDF) Efficacy of leukotriene receptor antagonists and synthesis inhibitors in asthma. (URL: [Link])

-

Leukotriene receptor antagonists pranlukast and montelukast for treating asthma | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apicule.com [apicule.com]

- 4. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 7. biocompare.com [biocompare.com]

- 8. Flow cytometry techniques for studying cellular thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pivotal Intermediate: A Technical Guide to Methyl 1-(mercaptomethyl)cyclopropaneacetate

An In-depth Exploration of its Discovery, Synthesis, and Critical Role in Modern Drug Development

Introduction

In the landscape of modern medicinal chemistry, the discovery and optimization of synthetic intermediates are as crucial as the final active pharmaceutical ingredients (APIs) they help create. Methyl 1-(mercaptomethyl)cyclopropaneacetate, a seemingly unassuming organosulfur compound, represents a cornerstone in the synthesis of one of the most significant respiratory medications developed in the late 20th century. This technical guide provides an in-depth analysis of the discovery, history, and synthetic methodologies of Methyl 1-(mercaptomethyl)cyclopropaneacetate, tailored for researchers, scientists, and drug development professionals. We will explore the scientific rationale behind its creation, the evolution of its synthesis for industrial-scale production, and its pivotal role as a key building block in the development of leukotriene receptor antagonists.

The Genesis of a Key Intermediate: The Quest for Leukotriene Receptor Antagonists

The story of Methyl 1-(mercaptomethyl)cyclopropaneacetate is intrinsically linked to the scientific journey of understanding and combating the inflammatory processes underlying asthma and allergic rhinitis. In the mid to late 20th century, researchers elucidated the role of cysteinyl leukotrienes as potent mediators of bronchoconstriction, a hallmark of asthma.[1][2] This discovery spurred a concerted effort within the pharmaceutical industry to develop leukotriene receptor antagonists, a new class of drugs that could offer a targeted, non-steroidal treatment for these conditions.[1][3]

It was within this context of intense drug discovery that Merck & Co. embarked on a program to develop a potent and selective leukotriene D4 (LTD4) receptor antagonist.[2] This research culminated in the synthesis of Montelukast, marketed under the trade name Singulair®.[4] The unique chemical architecture of Montelukast required a specific side-chain that could effectively mimic the binding of natural leukotrienes to their receptors. This necessity drove the innovation and synthesis of novel intermediates, among which 1-(mercaptomethyl)cyclopropaneacetic acid and its methyl ester, Methyl 1-(mercaptomethyl)cyclopropaneacetate, were paramount.[5]

Physicochemical Properties and Handling

Methyl 1-(mercaptomethyl)cyclopropaneacetate is a colorless to pale yellow liquid characterized by a distinct sulfurous odor.[1] Its molecular structure features a cyclopropane ring, which imparts a degree of conformational rigidity, a reactive thiol (-SH) group, and a methyl ester. This combination of functional groups dictates its reactivity and handling requirements.

| Property | Value | Source |

| Molecular Formula | C7H12O2S | [6] |

| Molecular Weight | 160.23 g/mol | [6] |

| Boiling Point | 208.9±13.0 °C (Predicted) | [6] |

| Density | ~1.11 g/cm³ (Predicted) | [7] |

| Flash Point | 92.7 °C | [7] |

The presence of the thiol group makes the compound susceptible to oxidation, and therefore, it should be handled under an inert atmosphere to prevent the formation of disulfide byproducts.[1] Its moderate volatility and characteristic odor also necessitate handling in a well-ventilated fume hood.

The Synthetic Journey: From Laboratory Scale to Industrial Production

The synthesis of Methyl 1-(mercaptomethyl)cyclopropaneacetate and its corresponding carboxylic acid has evolved significantly, driven by the need for a more efficient and scalable process for the production of Montelukast.

Initial Synthesis Approach: The Ester Route

The initial synthesis of Montelukast, as detailed in European Patent No. 480,717, utilized Methyl 1-(mercaptomethyl)cyclopropaneacetate as a key intermediate.[4][8][9] This process involved the coupling of the thiol group of the ester with a mesylate-activated side chain.

Conceptual Workflow of the Initial Ester-Based Synthesis

Caption: Initial synthetic route to Montelukast using the methyl ester intermediate.

While this method was successful in producing Montelukast, it presented several challenges for large-scale manufacturing. The process required tedious chromatographic purification of the resulting Montelukast methyl ester, which is often impractical and costly for industrial production.[10] Furthermore, the overall yield of the process was low.[10]

An Improved Approach: The Carboxylic Acid Dianion Route

To overcome the limitations of the initial ester-based synthesis, researchers at Merck developed an improved process, which was disclosed in U.S. Patent No. 5,614,632.[4][11][12] This refined method utilizes the carboxylic acid form, 1-(mercaptomethyl)cyclopropaneacetic acid, and proceeds through the formation of a dilithium dianion.

Detailed Protocol for the Synthesis of 1-(mercaptomethyl)cyclopropaneacetic acid (Conceptual)

This is a conceptual protocol based on patent literature and may require optimization.

-

Preparation of 1-(bromomethyl)cyclopropaneacetonitrile: React 1-(hydroxymethyl)cyclopropaneacetonitrile with a brominating agent, such as bromine in the presence of an organic phosphine.[13]

-

Thiol Formation: Convert the bromo intermediate to the corresponding thiol. This can be achieved through various methods, such as reaction with thiourea followed by hydrolysis.[13]

-

Hydrolysis to the Carboxylic Acid: Hydrolyze the nitrile group to a carboxylic acid to yield 1-(mercaptomethyl)cyclopropaneacetic acid.[13]

The key innovation of the improved process is the reaction of 1-(mercaptomethyl)cyclopropaneacetic acid with two equivalents of a strong base, such as n-butyllithium, to form a dilithium dianion. This dianion is then reacted with the mesylate intermediate.

Improved Synthetic Workflow via Dianion Intermediate

Caption: The improved, scalable synthesis of Montelukast via a dilithium dianion intermediate.

This improved methodology offers several advantages over the original ester-based approach:

-

Avoidance of Chromatography: The direct formation of Montelukast acid circumvents the need for chromatographic purification of an ester intermediate.[11]

-

Improved Yield and Purity: This process generally results in higher yields and a purer final product.[11]

-

Scalability: The protocol is more amenable to large-scale industrial production.[13]

Applications in Drug Development

The primary and most well-documented application of Methyl 1-(mercaptomethyl)cyclopropaneacetate and its corresponding acid is in the synthesis of Montelukast.[4][6][10] Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist used for the treatment of asthma and allergic rhinitis.[4][6]

Beyond its role in the synthesis of Montelukast, Methyl 1-(mercaptomethyl)cyclopropaneacetate has been identified as an important synthetic material for the preparation of novel salt-type URAT-1 inhibitors.[6] URAT-1 is a urate transporter in the kidneys, and its inhibition is a therapeutic strategy for the treatment of gout and hyperuricemia. This suggests that the unique structural motif of this cyclopropane derivative may have broader applications in medicinal chemistry.

Conclusion

Methyl 1-(mercaptomethyl)cyclopropaneacetate stands as a testament to the critical role of innovative intermediate synthesis in the development of life-changing pharmaceuticals. Its discovery was a direct consequence of the targeted drug design approach aimed at creating effective leukotriene receptor antagonists. The evolution of its synthesis from a laboratory-scale, chromatography-dependent method to a robust, scalable industrial process highlights the ingenuity of process chemistry. For researchers and drug development professionals, the story of this pivotal intermediate serves as a compelling case study in the synergy between medicinal chemistry and process development, ultimately enabling the production of a widely used therapeutic agent.

References

- Bernstein, P. R. (1998). Chemistry and Structure–Activity Relationships of Leukotriene Receptor Antagonists. American Journal of Respiratory and Critical Care Medicine, 157(6_pt_2), S221-S226.